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For Researchers, Scientists, and Drug Development Professionals

Internalins (Inl) are a family of surface proteins in Listeria monocytogenes that are crucial for

the bacterium's invasion into host cells, a key step in the pathogenesis of listeriosis. Variations

in the genes encoding these proteins, particularly inlA and inlB, are frequently observed in

clinical isolates and can significantly impact the virulence of the strain. This guide provides a

comparative analysis of the functional differences between various Internalin A (InlA) and

Internalin B (InlB) variants, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Comparison of
Internalin Variants
The functional consequences of variations in Internalin proteins are most clearly demonstrated

by quantitative assays measuring host cell invasion. Below are summary tables of invasion

efficiencies for L. monocytogenes strains harboring different inlA and inlB variants.
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Table 1: Invasion Efficiency of L. monocytogenes
Strains with Full-Length vs. Truncated Internalin A
Variants in Caco-2 Cells

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Table 2: Relative Invasion Capacity of L. monocytogenes
Strains in Different Cell Lines

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

The following are protocols for key experiments cited in the study of Internalin variants.
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Caco-2 Cell Invasion Assay
This assay quantifies the ability of L. monocytogenes to invade human intestinal epithelial cells.

a. Cell Culture:

Human colon adenocarcinoma Caco-2 cells are maintained in complete Eagle's Minimum

Essential Medium (cEMEM) supplemented with 20% fetal bovine serum, 1% non-essential

amino acids, and 1% penicillin-streptomycin.[3]

Cells are grown at 37°C in a 5% CO2 atmosphere.[4]

For invasion assays, approximately 10^5 Caco-2 cells are seeded into 24-well plates five

days prior to infection to allow for differentiation into a polarized monolayer.[1][4]

b. Bacterial Preparation:

L. monocytogenes strains are streaked from frozen stocks onto Brain Heart Infusion (BHI)

agar and incubated at 37°C for 48 hours.[3]

A single colony is then inoculated into BHI broth and grown overnight at 37°C with shaking.

[1]

The bacterial culture is washed and resuspended in phosphate-buffered saline (PBS) to the

desired concentration.[1]

c. Infection and Invasion:

Caco-2 cell monolayers are washed with PBS and infected with the bacterial suspension at a

multiplicity of infection (MOI) of 100:1 (bacteria to host cells).[1]

The plates are incubated for 1.5 hours at 37°C in a 7% CO2 atmosphere to allow for

bacterial entry.[1]

Following incubation, the monolayers are washed with PBS, and fresh medium containing

gentamicin (100 µg/ml) is added to kill extracellular bacteria.[1][3] Incubation is continued for

another 1.5 hours.[1]
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d. Quantification:

The cells are washed again with PBS and then lysed with cold 0.1% Triton X-100 to release

intracellular bacteria.[3]

The lysate is serially diluted and plated on BHI agar to determine the number of colony-

forming units (CFU), which represents the number of viable intracellular bacteria.[3]

Invasion efficiency is calculated as the percentage of the initial inoculum that successfully

invaded the Caco-2 cells.[1]

Isothermal Titration Calorimetry (ITC) for InlA-E-cadherin
Binding Affinity
ITC directly measures the heat changes that occur during the binding of two molecules,

providing thermodynamic parameters of the interaction.

a. Sample Preparation:

Recombinant InlA variants and the extracellular domain of human E-cadherin (hEC1) are

purified.

Both protein solutions are dialyzed extensively against the same buffer (e.g., 50 mM HEPES,

pH 7.5, 20 mM CaCl2) to minimize heats of dilution.[5]

Protein concentrations are determined spectrophotometrically at 280 nm.[5]

All solutions should be degassed before use to prevent air bubbles.

b. ITC Experiment:

The ITC instrument (e.g., MicroCal ITC200) is equilibrated at the desired temperature (e.g.,

20°C).[5]

The sample cell (typically ~200 µL) is filled with the hEC1 solution (e.g., 5-50 µM).

The injection syringe (typically ~40 µL) is loaded with the InlA variant solution (e.g., 50-500

µM, at least 10 times the concentration of the cell component).
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A series of small injections (e.g., 2-10 µL) of the InlA solution are titrated into the hEC1

solution.[5]

The heat change associated with each injection is measured.

c. Data Analysis:

The raw data is integrated to obtain the heat change per mole of injectant.

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single set of

independent sites) to determine the dissociation constant (Kd), binding stoichiometry (n), and

enthalpy (ΔH) of the interaction.[5] The entropy (ΔS) can then be calculated.

Western Blotting for Detection of Truncated Internalin
Western blotting allows for the identification of proteins based on their molecular weight and

specific antibody binding.

a. Protein Extraction:

L. monocytogenes cultures are grown to the desired phase.

Bacterial cells are harvested by centrifugation.

Cell pellets are resuspended in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors

to prevent protein degradation.

Cells are lysed by sonication or other appropriate methods.

The lysate is centrifuged to pellet cell debris, and the supernatant containing the proteins is

collected.

b. SDS-PAGE:

The total protein concentration of the lysate is determined using a protein assay (e.g., BCA

assay).
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An equal amount of total protein for each sample is mixed with Laemmli sample buffer and

boiled to denature the proteins.

The samples are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

c. Protein Transfer:

The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

d. Immunodetection:

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent

non-specific antibody binding.

The membrane is incubated with a primary antibody specific for Internalin A or Internalin B.

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated

secondary antibody that recognizes the primary antibody.

The membrane is washed again, and a chemiluminescent substrate is added. The light

produced is detected on X-ray film or with a digital imager. The size of the detected protein

band indicates whether it is full-length or truncated.

Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the signaling pathways initiated by the interaction of InlA and

InlB with their respective host cell receptors.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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